Cas no 88135-29-9 (Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-)
Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-
- 1,3-dichloro-2-(chloromethyl)-5-nitrobenzene
- 88135-29-9
- SCHEMBL10919990
- VCQIOAYAGPPDHS-UHFFFAOYSA-N
- DTXSID90632753
- 2,6-Dichloro-4-nitrobenzylchloride
-
- Inchi: 1S/C7H4Cl3NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2
- InChI Key: VCQIOAYAGPPDHS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1CCl)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 238.930761g/mol
- Monoisotopic Mass: 238.930761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.8Ų
Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010907-250mg |
2,6-Dichloro-4-nitrobenzyl chloride |
88135-29-9 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013010907-500mg |
2,6-Dichloro-4-nitrobenzyl chloride |
88135-29-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013010907-1g |
2,6-Dichloro-4-nitrobenzyl chloride |
88135-29-9 | 97% | 1g |
$1445.30 | 2023-08-31 |
Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-
Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-
Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- (CAS No 88135-29-9) is a highly specialized organic compound with a complex structure. This compound belongs to the class of chlorinated aromatic compounds and is characterized by its unique substitution pattern on the benzene ring. The molecule features two chlorine atoms at positions 1 and 3, a chloromethyl group at position 2, and a nitro group at position 5. This combination of substituents imparts distinct chemical properties and reactivity to the compound.
The synthesis of Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- involves multi-step organic reactions. Typically, the starting material is benzene with appropriate directing groups to facilitate substitution. The introduction of chlorine atoms and the nitro group requires careful control of reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity.
One of the most notable applications of this compound is in the field of materials science. Its structure makes it an excellent precursor for the synthesis of advanced polymers and high-performance materials. For instance, researchers have explored its use in creating novel polyurethanes with enhanced thermal stability and mechanical properties. These materials are finding applications in aerospace and automotive industries due to their superior performance under extreme conditions.
In addition to its industrial applications, Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- has shown promise in pharmaceutical research. The compound serves as a building block for designing bioactive molecules with potential therapeutic applications. Recent studies have demonstrated its ability to modulate enzyme activity in vitro, suggesting its potential as a lead compound for drug development.
The environmental impact of Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- has also been a subject of recent research. Studies indicate that under certain conditions, the compound undergoes biodegradation by microbial communities. However, its persistence in aquatic environments remains a concern. Regulatory agencies are increasingly focusing on understanding its fate and transport in natural systems to develop effective mitigation strategies.
From a chemical perspective, the compound exhibits interesting reactivity due to the electron-withdrawing effects of its substituents. The nitro group at position 5 significantly deactivates the benzene ring towards electrophilic substitution reactions while directing incoming electrophiles to specific positions. This property is exploited in various organic transformations to achieve regioselectivity.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro-. Quantum mechanical calculations have revealed that the molecule's conjugated system facilitates charge transfer processes, making it suitable for applications in electrochemical devices such as sensors and batteries.
In conclusion, Benzene, 1,3-dichloro-2-(chloromethyl)-5-nitro- (CAS No 88135-29-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while offering opportunities for innovation in materials science and pharmaceutical research. As our understanding of this compound continues to grow through cutting-edge research methodologies, it is expected to play an increasingly important role in shaping future technologies.
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